Cas no 332411-18-4 (4-(Di-M-Tolyl-Amino)-Benzaldehyde)

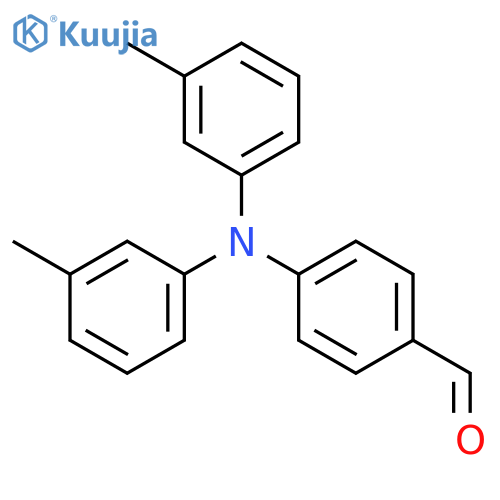

332411-18-4 structure

商品名:4-(Di-M-Tolyl-Amino)-Benzaldehyde

CAS番号:332411-18-4

MF:C21H19NO

メガワット:301.381665468216

MDL:MFCD09025331

CID:303952

PubChem ID:18326015

4-(Di-M-Tolyl-Amino)-Benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-(Di-m-tolylamino)benzaldehyde

- 4-(Di-m-tolyl-amino)benzaldehyde

- 4-(Di-m-tolyl-amino)-benzaldehyde

- Benzaldehyde,4-[bis(3-methylphenyl)amino]-

- 4-[Bis(3-methylphenyl)amino]benzaldehyde

- SCHEMBL7692958

- A5933

- MFCD09025331

- SB66668

- FT-0751299

- 332411-18-4

- Q-102466

- AKOS015842485

- CS-0172104

- AS-37654

- 4-(3-methyl-N-(3-methylphenyl)anilino)benzaldehyde

- DTXSID20592811

- 4-[Bis(3-methylphenyl)aminobenzaldehyde

- 4-(dim-tolylamino)benzaldehyde

- DB-012644

- 4-(Di-M-Tolyl-Amino)-Benzaldehyde

-

- MDL: MFCD09025331

- インチ: InChI=1S/C21H19NO/c1-16-5-3-7-20(13-16)22(21-8-4-6-17(2)14-21)19-11-9-18(15-23)10-12-19/h3-15H,1-2H3

- InChIKey: OLIQNHVNTIFEEX-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C=O)C3=CC=CC(=C3)C

計算された属性

- せいみつぶんしりょう: 301.14677

- どういたいしつりょう: 301.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 20.3Ų

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Liquid

- PSA: 20.31

4-(Di-M-Tolyl-Amino)-Benzaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P261;P280;P305+P351+P338;P304+P340;P405;P501

- ちょぞうじょうけん:2-8 °C

4-(Di-M-Tolyl-Amino)-Benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB284457-5 g |

4-(Di-m-tolyl-amino)-benzaldehyde; 97% |

332411-18-4 | 5g |

€864.80 | 2023-04-26 | ||

| Fluorochem | 041188-5g |

4-(Di-m-tolyl-amino)-benzaldehyde |

332411-18-4 | 97% | 5g |

£576.00 | 2022-03-01 | |

| TRC | T238885-500mg |

4-(Di-M-Tolyl-Amino)-Benzaldehyde |

332411-18-4 | 500mg |

$ 250.00 | 2022-06-03 | ||

| abcr | AB284457-1 g |

4-(Di-m-tolyl-amino)-benzaldehyde; 97% |

332411-18-4 | 1g |

€255.80 | 2023-04-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242744-5g |

4-(Di-m-tolylamino)benzaldehyde |

332411-18-4 | 97% | 5g |

¥4423.00 | 2024-05-18 | |

| abcr | AB284457-1g |

4-(Di-m-tolyl-amino)-benzaldehyde, 97%; . |

332411-18-4 | 97% | 1g |

€500.00 | 2025-02-21 | |

| AstaTech | 60362-10/g |

4-(DI-M-TOLYL-AMINO)-BENZALDEHYDE |

332411-18-4 | 97% | 10g |

$1477 | 2023-09-16 | |

| A2B Chem LLC | AD48068-1g |

4-(Di-m-tolyl-amino)-benzaldehyde |

332411-18-4 | 97% | 1g |

$302.00 | 2024-04-20 | |

| 1PlusChem | 1P007H6S-5g |

4-(Di-m-tolylamino)benzaldehyde |

332411-18-4 | 97% | 5g |

$1065.00 | 2025-02-22 | |

| A2B Chem LLC | AD48068-10g |

4-(Di-m-tolyl-amino)-benzaldehyde |

332411-18-4 | 97% | 10g |

$1502.00 | 2024-04-20 |

4-(Di-M-Tolyl-Amino)-Benzaldehyde 関連文献

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

4. Back matter

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

332411-18-4 (4-(Di-M-Tolyl-Amino)-Benzaldehyde) 関連製品

- 119001-43-3(NTBA)

- 100727-07-9(4-(phenylamino)benzaldehyde)

- 7541-76-6(4-Formyl-N,N,N-trimethylbenzenaminium iodide)

- 4181-05-9(4-(N,N-Diphenylamino)benzaldehyde)

- 42906-19-4(4-(Di-p-tolyl-amino)-benzaldehyde)

- 100-10-7(p-Dimethylaminobenzaldehyde)

- 619-22-7(3-(Dimethylamino)benzaldehyde)

- 53566-95-3(Bis(4-formylphenyl)phenylamine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

(CAS:332411-18-4)4-(di-m-Tolylamino)-benzaldehyde

清らかである:99%

はかる:kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:332411-18-4)4-(Di-M-Tolyl-Amino)-Benzaldehyde

清らかである:99%

はかる:1g

価格 ($):185.0